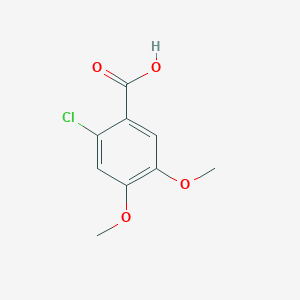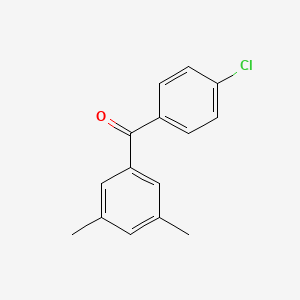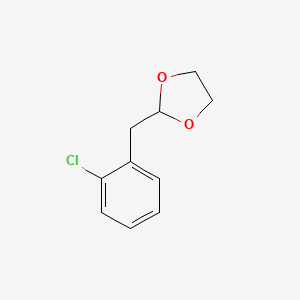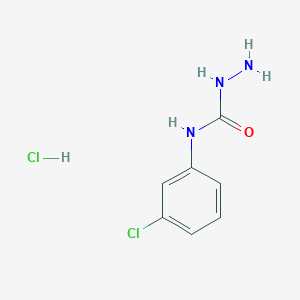
3-(2-Methoxyphenyl)aniline
Übersicht
Beschreibung
3-(2-Methoxyphenyl)aniline is an organic compound with the molecular weight of 199.25 . It is a light yellow to brown solid and is used mainly in research and development of various compounds.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 . The compound consists of a biphenyl group with a methoxy (OCH3) substituent at the 2’ position and an amine (NH2) substituent at the 3 position . Physical and Chemical Properties Analysis
This compound is a light yellow to brown solid . It has a molecular weight of 199.25 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Improved Synthesis
3-(2-Methoxyphenyl)aniline, also referred to as 3-methoxydiphenylamine, has been the subject of research focusing on its improved synthesis. A novel process using aniline and m-bromoanisole as initial materials was investigated, leading to a simpler process, lower costs, and higher yields, enhancing its industrial viability (Yao Jian-wen, 2007).
Fluorescence Quenching Studies
The compound has been studied for its role in fluorescence quenching. Research involving boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has shown that this compound, used as a quencher, leads to significant fluorescence quenching in these compounds (H. S. Geethanjali et al., 2015).
Electrochemical and Electrochromic Behaviors
In the field of materials science, the compound has been incorporated into ambipolar aromatic polyimides, demonstrating electrochromic behavior. This research indicates potential applications in the development of smart materials and electronics (Li-Ting Huang et al., 2011).
Molecular Structure Investigations
The molecular structure and properties of derivatives of this compound, like 4-Methoxy-N-(3-phenylallylidene) aniline, have been characterized using spectroscopic techniques. Such studies contribute to a deeper understanding of the molecule's characteristics and potential applications (Kürşat Efil & Yunus Bekdemir, 2014).
Novel Turn-On Schiff-base Fluorescent Sensor
The compound has been utilized in the synthesis of a novel Schiff-base fluorescent sensor for aluminum(III) ions, demonstrating potential applications in biological and environmental monitoring (Jianfei Tian et al., 2015).
Wirkmechanismus
Target of Action
3-(2-Methoxyphenyl)aniline is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGKTIFPGDMGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96923-01-2 | |
| Record name | 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)





